
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane is an organic compound that features a furan ring and a dioxolane ring. The presence of these two heterocyclic structures makes it an interesting subject for various chemical and biological studies. The furan ring is known for its aromatic properties, while the dioxolane ring is a five-membered ring containing two oxygen atoms, which can impart unique reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors. One common method is the acid-catalyzed cyclization of furan-2-carbaldehyde with methoxymethyl dioxolane under mild conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free methods and microwave-assisted synthesis are also explored to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane depends on its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane.
2,5-Dimethylfuran: Another furan derivative with different reactivity and applications.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the furan and dioxolane rings, which imparts distinct reactivity and stability. This dual-ring structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
6946-91-4 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O4/c1-10-5-7-6-12-9(13-7)8-3-2-4-11-8/h2-4,7,9H,5-6H2,1H3 |
Clé InChI |
GFEDLEYHJCHSKT-UHFFFAOYSA-N |
SMILES canonique |
COCC1COC(O1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


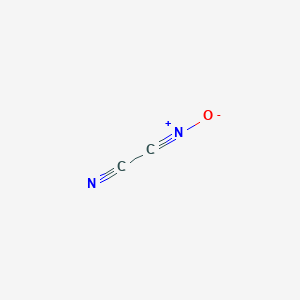
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

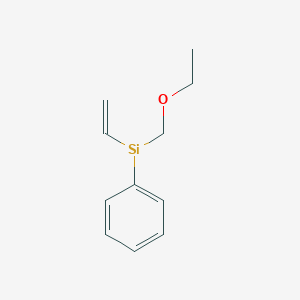
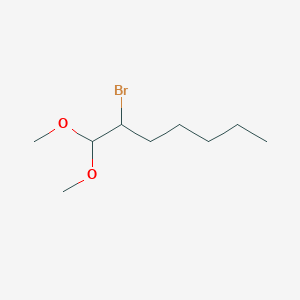

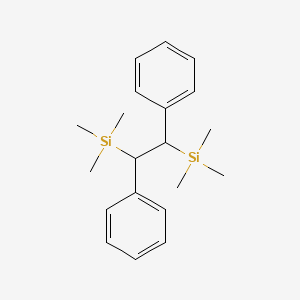
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)


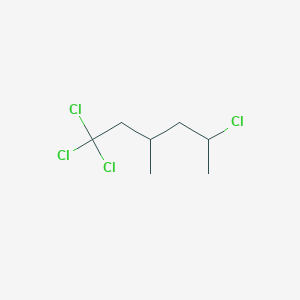
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
